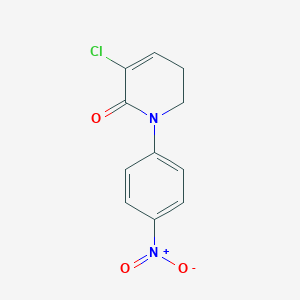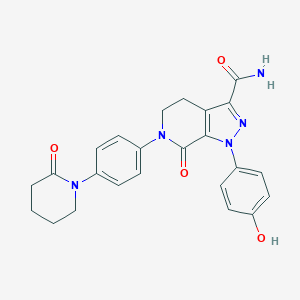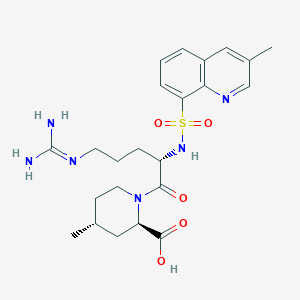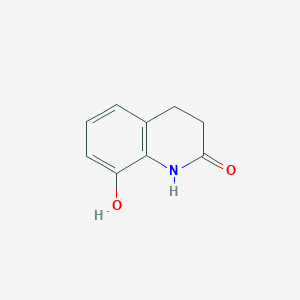
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one
Descripción general
Descripción
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a pharmaceutical analytical impurity . It has the empirical formula C9H9NO2 and a molecular weight of 163.17 .
Molecular Structure Analysis
The InChI code for 8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is 1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) .Physical And Chemical Properties Analysis
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one is a solid substance . It has a molecular weight of 163.18 . The storage temperature is recommended to be between 2-8℃ in a sealed, dry environment .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties : Some derivatives of 8-Hydroxyquinoline exhibit significant antimicrobial and antifungal activities, making them potential candidates for developing new drugs against various diseases, including cancer and infections (Saadeh, Sweidan, & Mubarak, 2020).
Neurodegenerative Diseases Treatment : 8-Hydroxyquinoline derivatives are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their metal chelating properties and their ability to modulate reactive oxygen species signaling (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
Cancer Research : Several studies have indicated the potential of 8-Hydroxyquinoline derivatives in cancer therapy due to their diverse pharmacological properties including antiproliferative effects (Gupta, Luxami, & Paul, 2021).
Coordination Chemistry and Supramolecular Applications : 8-Hydroxyquinoline and its derivatives are versatile ligands in coordination chemistry, used in creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht, Fiege, & Osetska, 2008).
Antioxidant Properties : Research has shown the antioxidant properties of 8-Hydroxyquinoline, particularly in the formation of coordination complexes with transition metals like iron, which is significant in antineurodegenerative applications (Chobot, Hadacek, Bachmann, Weckwerth, & Kubicová, 2018).
Textile Industry : 8-Hydroxyquinoline has been tested for its antibacterial properties when used in cotton textile fabrics, suggesting potential applications in medical textiles (Buyukakinci & Tezcan, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
8-hydroxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-8(12)10-9(6)7/h1-3,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKMDIKMJWOSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296227 | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-3,4-dihydroquinolin-2(1h)-one | |
CAS RN |
52749-50-5 | |
| Record name | 52749-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

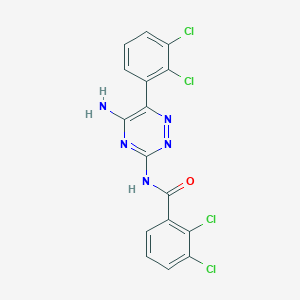
![(Z)-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B194306.png)
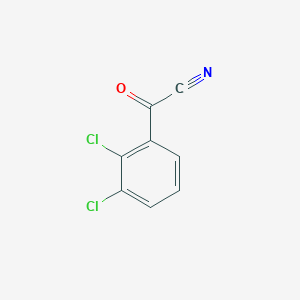
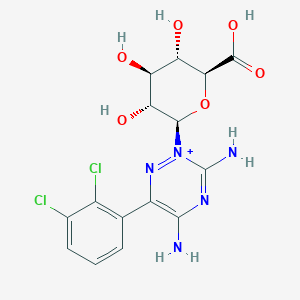

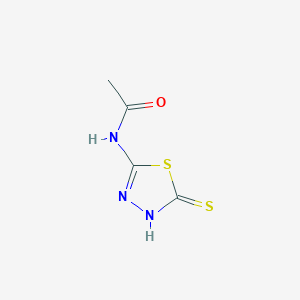
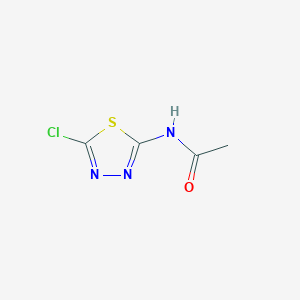
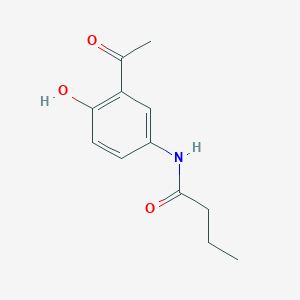

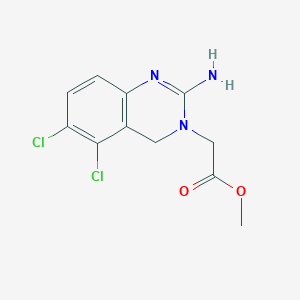
![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)
